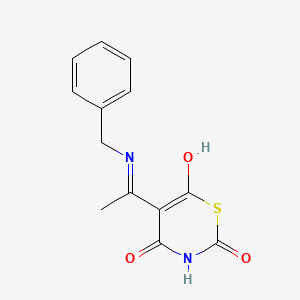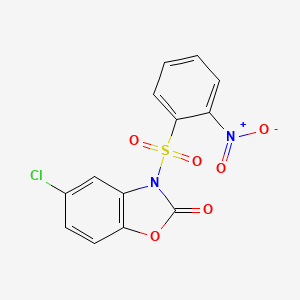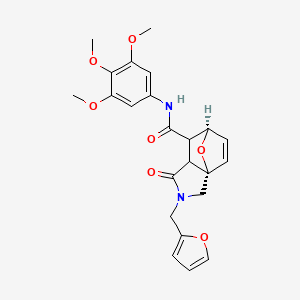
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazine ring, a hydroxy group, and an imidoyl group attached to a benzyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazine derivative with benzylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-Benzylethanimidoyl)-4-hydroxy-2H-chromen-2-one: Shares a similar imidoyl group but has a chromenone ring instead of a thiazine ring.
(3S,5S)-3-[(1E)-N-Benzylethanimidoyl]-5-methyl-2,4(3H,5H)-furandione: Contains a furandione ring and a similar imidoyl group.
4,6-bis[(1E)-N-benzylethanimidoyl] benzene-1,3-diol: Features two imidoyl groups attached to a benzene ring.
Uniqueness
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H12N2O3S |
|---|---|
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3S/c1-8(14-7-9-5-3-2-4-6-9)10-11(16)15-13(18)19-12(10)17/h2-6,17H,7H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
LWVMPSYSEZBFRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCC1=CC=CC=C1)C2=C(SC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)

![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine](/img/structure/B15283633.png)
![4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B15283643.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)

![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)
![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)
